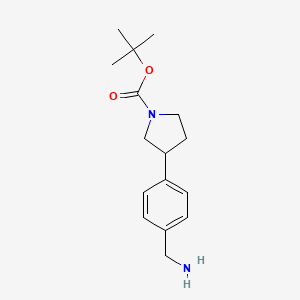

Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

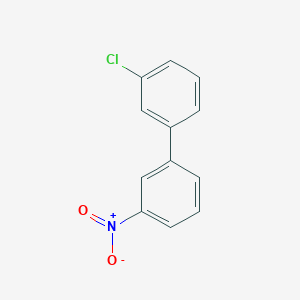

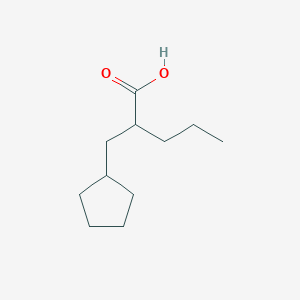

Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation .

Chemical Reactions Analysis

Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate is used as a linker in PROTAC development for targeted protein degradation . The exact chemical reactions it undergoes in this context are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, have shown to be effective chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Research highlights the extensive use of tert-butanesulfinamide for asymmetric N-heterocycle synthesis via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial structural motifs in many natural products and therapeutically relevant molecules (Philip et al., 2020).

Environmental Impact and Fate of Synthetic Phenolic Antioxidants

Studies on synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) have revealed their widespread use in industrial products to inhibit oxidative reactions and extend shelf life. These compounds have been detected in various environmental matrices, raising concerns about their biodegradation, human exposure, and potential toxicity. The research suggests that SPAs may pose risks such as hepatic toxicity, endocrine disruption, and carcinogenicity, underlining the need for future studies on their environmental behaviors and impacts (Liu & Mabury, 2020).

Synthetic Routes of Vandetanib

The synthesis of vandetanib, a therapeutically significant compound, involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a critical intermediate. This review analyzes various synthetic routes to identify a suitable method for industrial production, highlighting the importance of tert-butyl derivatives in pharmaceutical manufacturing (Mi, 2015).

Neuro-Inflammatory Processes and Nitrones

Research on neuro-inflammatory processes, especially in the context of Alzheimer's disease, has identified the neuroprotective action of alpha-phenyl-tert-butyl-nitrone (PBN). The proposed mechanism involves the inhibition of signal transduction processes related to pro-inflammatory cytokines, suggesting potential therapeutic approaches for neurodegenerative diseases (Floyd, Hensley, & Bing, 2000).

Cinnamic Acid Derivatives in Anticancer Research

The study of cinnamic acid derivatives, including their synthesis and biological evaluation, has shown promising anticancer potentials. These compounds have remained underutilized despite their significant medicinal properties, suggesting a need for further exploration in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Eigenschaften

IUPAC Name |

tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13/h4-7,14H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPYUGLRWGHYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677785 | |

| Record name | tert-Butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate | |

CAS RN |

885270-22-4 | |

| Record name | tert-Butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)

![methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine](/img/structure/B1452500.png)

![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)

![2-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1452514.png)

![4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1452515.png)